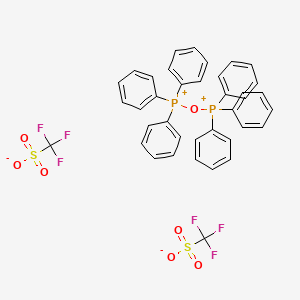
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidative degradation. These properties make them valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can affect enzyme activity, protein function, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-amino-5-(trifluoromethyl)pyridine
Uniqueness
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
1805069-58-2 |
|---|---|
Molekularformel |
C7H3F4NO |
Molekulargewicht |
193.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




